9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene
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Overview
Description
Scientific Research Applications
Molecular Structure and Spectroscopy
5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole has been characterized using Density Functional Theory (DFT) to predict its important properties. Its structure was optimized and analyzed using spectroscopic techniques like FT-IR and FT-Raman. Electronic properties were studied through UV-Vis and HOMO-LUMO analyses, providing insights into the charge transfer within the molecule. This compound also underwent studies for molecular docking, suggesting its potential as a membrane permeable inhibitor (Sevvanthi et al., 2020).
Physico-Chemical Properties and Stability
The physico-chemical properties of this compound, known as Org 5222, were extensively studied. These studies included the analysis of its spectra (UV, IR, NMR, mass), X-ray analysis, thermal properties, solubilities, and partition coefficient. It was found to be stable under heat, with only excessive light exposure inducing degradation (Funke, Hindriks, & Sam, 1990).
Radiolabelling Syntheses
Org 5222 was radiolabelled with various isotopes like 3H, 14C, and 36Cl for research purposes. Different methods were employed for its synthesis, such as base-catalyzed exchange and catalytic reductive dehalogenation. These radiolabelled compounds facilitate research in pharmacology and biochemistry (Vader et al., 1994).
Neurochemical Studies
Neurochemical studies on Org 5222 showed its dopamine D2 antagonistic properties combined with antiserotonergic and antihistaminergic effects, similar to certain antipsychotic drugs. Its potential for clinical testing in psychotic patients was suggested based on its behavioral and neurochemical profile (De Boer et al., 1990).
Metabolism in Rats
The metabolism of Org 5222 was studied in rats, revealing processes like oxidation to N-oxide forms and N-demethylation. A novel metabolite, a carbamate glucuronide, was identified in the bile, providing insights into the metabolic pathways of this compound (Von Dem Wildenberg et al., 1990).
Safety and Hazards
Properties
IUPAC Name |
9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2,5,7(12),8,10,14,16-octaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWOPWVMYXQVHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C3=CC=CC=C3OC4=C(C2=C1)C=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678679 |
Source
|
Record name | 5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129385-60-0 |
Source
|
Record name | 5-Chloro-2-methyl-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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